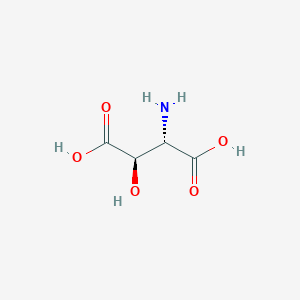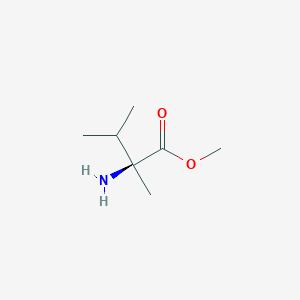
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester, also known as L-Leucine methyl ester, is a non-proteinogenic amino acid derivative. It is commonly used as a building block in the synthesis of peptides and pharmaceuticals.
Mecanismo De Acción
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester is a non-proteinogenic amino acid derivative that can mimic the action of L-leucine. It can activate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and cell growth. (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can also stimulate the production of insulin, which can regulate glucose metabolism and energy homeostasis.
Efectos Bioquímicos Y Fisiológicos
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has been shown to have various biochemical and physiological effects. It can enhance protein synthesis, increase muscle mass, and improve athletic performance. It can also regulate glucose metabolism, reduce insulin resistance, and improve lipid metabolism. In addition, (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can reduce inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has several advantages for lab experiments. It is easy to synthesize, relatively stable, and can be used in a wide range of applications. However, it has some limitations, such as low solubility in water and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester in lab experiments.
Direcciones Futuras
There are several future directions for the research on (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and its interaction with other signaling pathways. Furthermore, the development of new synthesis methods and the optimization of existing methods can improve the yield and purity of (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester, making it more accessible for scientific research.
Conclusion:
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester is a non-proteinogenic amino acid derivative that has various applications in scientific research. It can be synthesized using different methods and has been shown to have biochemical and physiological effects. (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has potential as a therapeutic agent for various diseases and can be used as a building block for peptide synthesis. Further research is needed to explore its mechanism of action and its potential for clinical applications.
Métodos De Síntesis
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can be synthesized using various methods. One of the most common methods is the esterification of L-leucine with methanol in the presence of a catalyst. The resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester has been widely used in scientific research as a building block for peptide synthesis. It is also used in the development of pharmaceuticals, especially in the field of cancer research. Recent studies have shown that (S)-2-Amino-2,3-dimethylbutanoic acid methyl ester can inhibit the growth of cancer cells by inducing apoptosis.
Propiedades
Número CAS |
107246-36-6 |
|---|---|
Nombre del producto |
(S)-2-Amino-2,3-dimethylbutanoic acid methyl ester |
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2,3-dimethylbutanoate |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3/t7-/m0/s1 |
Clave InChI |
OQQLWOQWKDIFEB-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@@](C)(C(=O)OC)N |
SMILES |
CC(C)C(C)(C(=O)OC)N |
SMILES canónico |
CC(C)C(C)(C(=O)OC)N |
Sinónimos |
L-Isovaline, 3-methyl-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



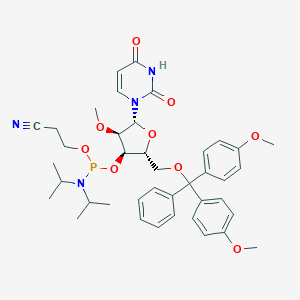
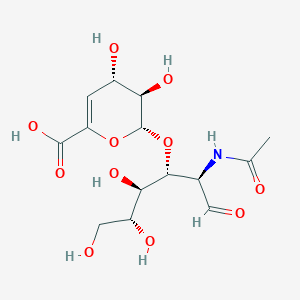
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
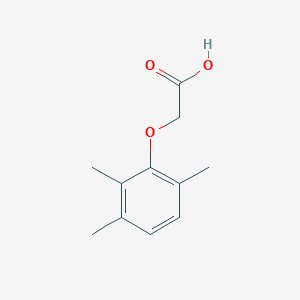
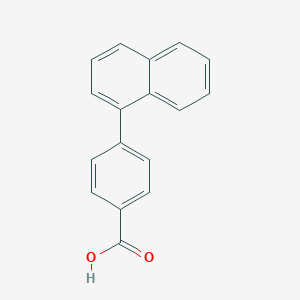
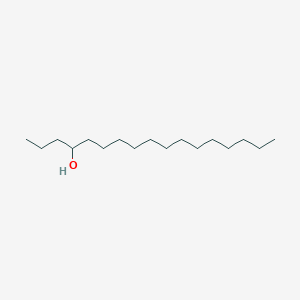
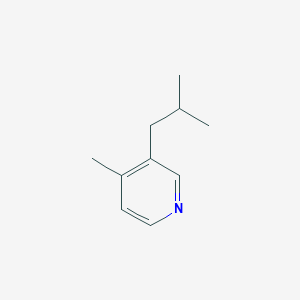
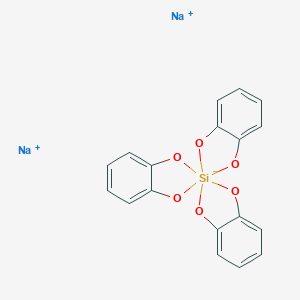
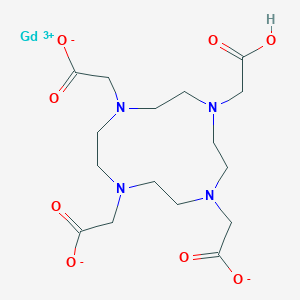
![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
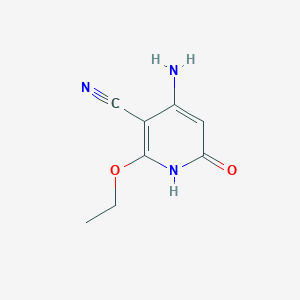
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
